

In Vitro Characterization of ASP-4058: A Technical Overview

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Compound of Interest				
Compound Name:	ASP-4058			
Cat. No.:	B1667635	Get Quote		

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Introduction

ASP-4058 is a novel small molecule that has been identified as a potent and selective agonist for the sphingosine-1-phosphate (S1P) receptors 1 and 5 (S1P1 and S1P5). S1P receptors are a class of G protein-coupled receptors (GPCRs) that play crucial roles in a variety of physiological processes, including immune cell trafficking, vascular development, and neuronal signaling. The selective agonism of S1P1 and S1P5 suggests the potential for therapeutic applications with a more favorable safety profile compared to non-selective S1P receptor modulators. This technical guide provides a comprehensive summary of the in vitro characterization of ASP-4058, including its receptor activation profile and the experimental methodologies used for its evaluation.

Quantitative Data Summary

The in vitro activity of **ASP-4058** was assessed against all five human S1P receptor subtypes (S1P1-5) using a [35S]GTPγS binding assay. Additionally, its effect on downstream signaling was evaluated through a cAMP accumulation assay. The results are summarized in the table below.

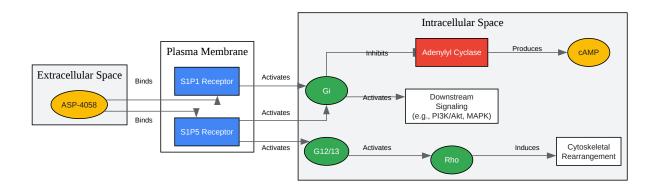


Assay Type	Receptor Subtype	Parameter	Value (nM)
[³⁵ S]GTPγS Binding Assay	S1P1	EC50	7.4
S1P2	EC50	>10000	
S1P3	EC50	1100	
S1P4	EC50	>10000	
S1P5	EC50	7.5	
cAMP Accumulation Assay	-	IC50	2.1

Table 1: In Vitro Activity of ASP-4058

Signaling Pathways and Experimental Workflow

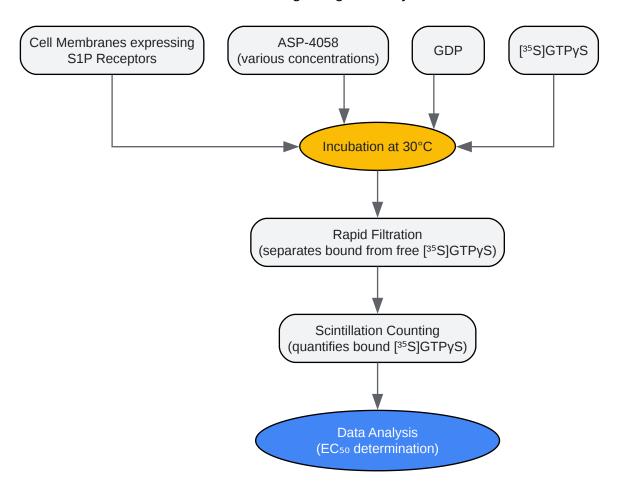
The following diagrams illustrate the signaling pathways activated by **ASP-4058** and the general workflow of the key in vitro experiments.



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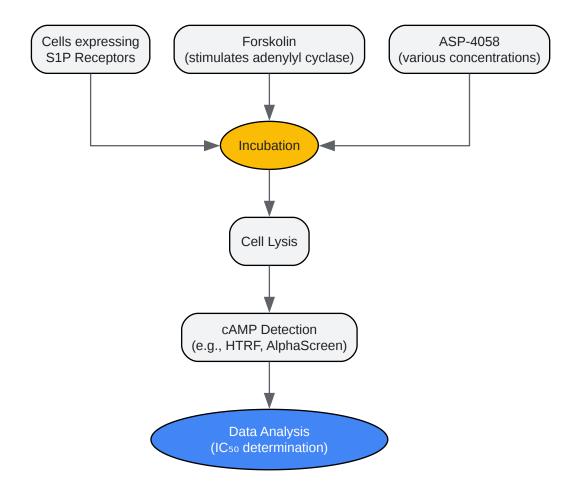
ASP-4058 Signaling Pathways



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[35S]GTPyS Binding Assay Workflow





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cAMP Accumulation Assay Workflow

Experimental Protocols [35S]GTPyS Binding Assay

This assay measures the activation of G proteins upon agonist binding to a GPCR. The binding of the non-hydrolyzable GTP analog, [35 S]GTPyS, to the G α subunit is quantified.

Materials:

- Membrane preparations from CHO-K1 cells stably expressing human S1P1, S1P2, S1P3, S1P4, or S1P5.
- Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.
- GDP (Guanosine 5'-diphosphate).



- [35S]GTPyS (Guanosine 5'-[y-35S]thiotriphosphate).
- ASP-4058.
- GF/B filter plates.
- Scintillation fluid.

Procedure:

- Thaw the cell membrane preparations on ice.
- Prepare a reaction mixture containing the cell membranes (10 μg protein), 3 μM GDP, and various concentrations of ASP-4058 in the assay buffer.
- Initiate the reaction by adding 0.2 nM [35 S]GTP γ S to the mixture. The final reaction volume is 100 μ L.
- Incubate the reaction mixture for 60 minutes at 30°C.
- Terminate the reaction by rapid filtration through GF/B filter plates using a cell harvester.
- Wash the filters three times with ice-cold wash buffer (20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
- Dry the filter plates and add scintillation fluid to each well.
- Quantify the amount of bound [35S]GTPyS using a scintillation counter.
- Non-specific binding is determined in the presence of 10 μM unlabeled GTPyS.
- The EC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve using non-linear regression analysis.

cAMP Accumulation Assay

This assay is used to determine the functional consequence of $G\alpha$ i-coupled receptor activation, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.



Materials:

- CHO-K1 cells stably expressing the human S1P1 receptor.
- Assay medium (e.g., HBSS containing 5 mM HEPES).
- Forskolin.
- ASP-4058.
- cAMP detection kit (e.g., HTRF cAMP dynamic 2 kit).

Procedure:

- Seed the CHO-K1-hS1P1 cells in 384-well plates and culture overnight.
- · Wash the cells with the assay medium.
- Add various concentrations of ASP-4058 to the cells and pre-incubate for 10 minutes at room temperature.
- Stimulate the cells with 1 μM forskolin for 30 minutes at room temperature to induce cAMP production.
- Lyse the cells according to the cAMP detection kit protocol.
- Measure the intracellular cAMP levels using the detection kit reagents and a suitable plate reader.
- The IC₅₀ value, representing the concentration of **ASP-4058** that causes 50% inhibition of the forskolin-induced cAMP accumulation, is calculated from the concentration-response curve.

Conclusion

The in vitro characterization of **ASP-4058** demonstrates its high potency and selectivity as an agonist for S1P1 and S1P5 receptors. The data from the [35S]GTPγS binding and cAMP accumulation assays confirm its functional activity and mechanism of action through Gαi-







coupled signaling pathways. These findings underscore the potential of **ASP-4058** as a targeted therapeutic agent and provide a solid foundation for further preclinical and clinical development.

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